(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile
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Overview
Description
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile is a chiral compound with the molecular formula C9H10N2O It is characterized by the presence of an amino group, a hydroxyethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzaldehyde and (S)-1-amino-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the desired transformations.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and ensure consistent product quality.
Automated Purification Systems: Advanced purification systems are employed to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield corresponding carboxylic acids or ketones.
Reduction: Reduction can produce primary amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological processes.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Amino-2-hydroxyethyl)benzonitrile: This compound has a similar structure but differs in the position of the amino and hydroxyethyl groups.
(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1 |
InChI Key |
QTSZAQXPEBIDFE-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CO)N |
Origin of Product |
United States |
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